
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as DMHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase, which are involved in inflammation and oxidative stress. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. This compound has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2 pathway. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including neurodegenerative disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2-hydroxy-3-formylquinoline, followed by the reduction of the resulting Schiff base with sodium borohydride and acetylation of the resulting amine with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to possess antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(13-17)26(30)28(23-12-11-18(2)19(3)14-23)16-22-15-20-8-4-5-10-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFKXMJLXTWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



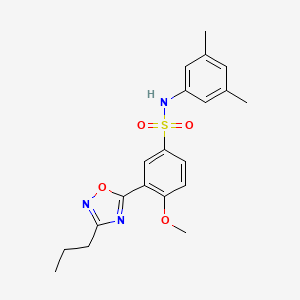


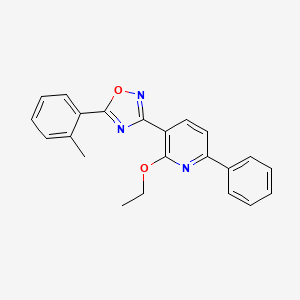
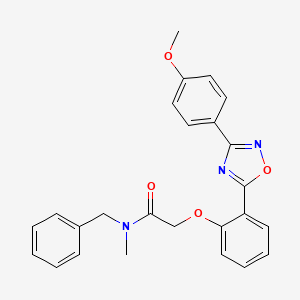
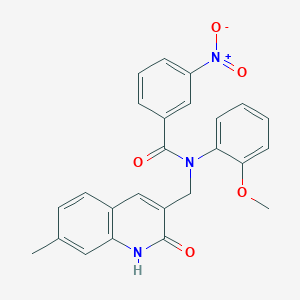



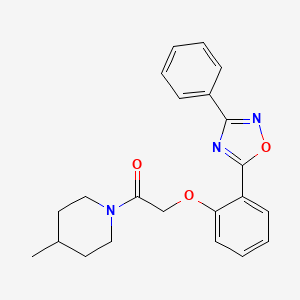

![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)